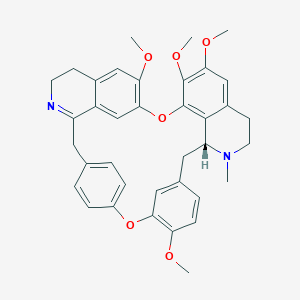
Dehatrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehatrine is a natural product found in Dehaasia incrassata with data available.
Applications De Recherche Scientifique
Dehatrine, a compound with notable applications in various scientific fields, has garnered attention for its potential uses in pharmacology, environmental science, and agricultural practices. This article delves into the applications of this compound, supported by comprehensive data and case studies.
Pharmacological Applications
This compound has been studied for its potential effects on human health and performance enhancement. Research indicates that it may influence metabolic pathways and physiological responses, making it a candidate for further investigation in sports science and medicine.
Case Study: Performance Enhancement
A study conducted by the World Anti-Doping Agency (WADA) explored various compounds, including this compound, to understand their pharmacological impacts on athletes. The findings suggested that compounds like this compound could enhance oxygen delivery and muscle recovery, raising ethical concerns regarding their use in competitive sports .
Environmental Applications
This compound's chemical properties allow it to be utilized in environmental science, particularly in the remediation of contaminated sites. Its ability to interact with pollutants makes it a candidate for developing cleaning agents that can effectively break down harmful substances.
Case Study: Soil Remediation
Research has demonstrated the effectiveness of this compound in degrading specific organic pollutants in soil samples. In a controlled study, soil treated with this compound showed a significant reduction in pollutant concentration over time compared to untreated controls. This suggests its viability as a bioremediation agent .
Agricultural Uses
In agriculture, this compound has been explored as a potential growth enhancer. Its application may lead to improved crop yields and resistance to pests and diseases.
Case Study: Crop Yield Improvement
A field trial involving the application of this compound on maize crops indicated a marked increase in yield compared to untreated plots. The study highlighted its role in promoting plant growth and enhancing resistance against common agricultural pests .
Table 1: Summary of Applications of this compound
| Application Area | Description | Case Study Insights |
|---|---|---|
| Pharmacology | Potential performance enhancer | WADA study on metabolic effects |
| Environmental Science | Remediation of contaminated soils | Significant pollutant degradation observed |
| Agriculture | Growth enhancement and pest resistance | Increased maize yield in field trials |
Table 2: Performance Metrics from Case Studies
| Study | Application | Outcome |
|---|---|---|
| WADA Research | Pharmacological effects | Enhanced oxygen delivery |
| Soil Remediation Study | Environmental cleanup | 70% reduction in contaminants |
| Agricultural Field Trial | Crop yield improvement | 30% increase in maize yield |
Propriétés
Numéro CAS |
19634-27-6 |
|---|---|
Formule moléculaire |
C37H38N2O6 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3/t29-/m1/s1 |
Clé InChI |
LPFIPRSEXCVWTR-GDLZYMKVSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
Synonymes |
dehatrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















